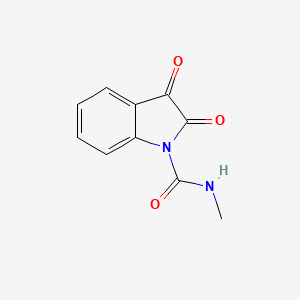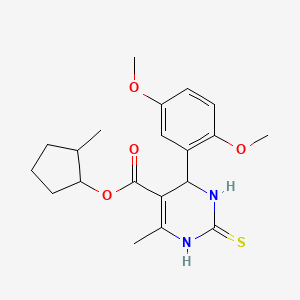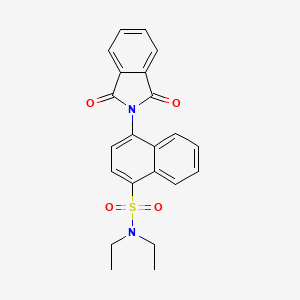
N-methyl-2,3-dioxo-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2,3-dioxo-1-indolinecarboxamide (MDICA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDICA belongs to the class of indoline-2,3-diones and is known for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-methyl-2,3-dioxo-1-indolinecarboxamide is not fully understood. However, it has been suggested that N-methyl-2,3-dioxo-1-indolinecarboxamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and reducing the levels of reactive oxygen species (ROS). N-methyl-2,3-dioxo-1-indolinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-methyl-2,3-dioxo-1-indolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-methyl-2,3-dioxo-1-indolinecarboxamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). In addition, N-methyl-2,3-dioxo-1-indolinecarboxamide has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2,3-dioxo-1-indolinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to be relatively safe for use in vitro and in vivo. However, N-methyl-2,3-dioxo-1-indolinecarboxamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-methyl-2,3-dioxo-1-indolinecarboxamide is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-2,3-dioxo-1-indolinecarboxamide. One direction is to further investigate the mechanism of action of N-methyl-2,3-dioxo-1-indolinecarboxamide. This will help to better understand how N-methyl-2,3-dioxo-1-indolinecarboxamide exerts its anti-inflammatory, antioxidant, and anticancer effects. Another direction is to explore the potential applications of N-methyl-2,3-dioxo-1-indolinecarboxamide in treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, it would be interesting to study the pharmacokinetics and pharmacodynamics of N-methyl-2,3-dioxo-1-indolinecarboxamide in more detail, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, N-methyl-2,3-dioxo-1-indolinecarboxamide is a promising compound that has gained significant attention in scientific research due to its anti-inflammatory, antioxidant, and anticancer properties. It can be synthesized using a simple and efficient method and has been shown to be relatively safe for use in vitro and in vivo. N-methyl-2,3-dioxo-1-indolinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-methyl-2,3-dioxo-1-indolinecarboxamide, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
N-methyl-2,3-dioxo-1-indolinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of isatin with methylamine in the presence of a catalyst. The product obtained is then treated with acetic anhydride to obtain N-methyl-2,3-dioxo-1-indolinecarboxamide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
N-methyl-2,3-dioxo-1-indolinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N-methyl-2,3-dioxo-1-indolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-methyl-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-10(15)12-7-5-3-2-4-6(7)8(13)9(12)14/h2-5H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWDTPLVNXXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)
![2,6-di-tert-butyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5085785.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5085802.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-5-(3-chlorophenyl)-2-furamide](/img/structure/B5085817.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)

![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)